N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Description
N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide and its derivatives have been extensively explored for their antimicrobial potential. In a notable study, the compound served as a key intermediate for synthesizing various heterocycles, including coumarin, pyridine, pyrrole, and thiazole derivatives. These synthesized compounds were evaluated for their antimicrobial properties, showcasing significant activity against various microbial strains. The study underscores the compound's utility as a versatile precursor in developing new antimicrobial agents (Bondock et al., 2008).
Anticancer Activity
Another area of application is in anticancer research, where derivatives of this compound have demonstrated potential. Synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, for example, revealed promising anticancer activities. These compounds were tested against various cancer cell lines, including MCF-7 human breast adenocarcinoma, with some derivatives showing potent inhibitory effects. This suggests the compound's derivatives could serve as leads for developing new anticancer drugs (Abdellatif et al., 2014).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-13-8-14(2)10-15(9-13)23-18(27)12-29-21-24-19-17(20(28)25-21)11-22-26(19)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCICOGVRIDTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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